4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is a compound that belongs to the class of indazole derivatives, which have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This compound features a piperazine moiety, which is known for enhancing the pharmacological properties of various drugs. Indazole derivatives are particularly noted for their applications in treating various diseases, including cancer and neurological disorders.
This compound is classified as an organic heterocyclic compound due to its indazole core and piperazine substituent. Indazoles are characterized by a fused benzene and pyrazole ring structure, which contributes to their diverse pharmacological activities. The specific compound 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine can be synthesized through various chemical methods, as detailed in the synthesis analysis section.
The synthesis of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine can be achieved through several methodologies. A common approach involves the reaction of 4-methylpiperazine with an appropriate indazole precursor. For instance, one method includes:
The reaction typically requires solvents such as dimethylformamide or dioxane and may involve catalysts like palladium complexes to facilitate the formation of the desired product while minimizing side reactions .
Key spectral data for this compound may include:
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are often facilitated by appropriate reagents under controlled conditions to ensure high yields and selectivity .
The mechanism of action for compounds like 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine often involves modulation of biological pathways through interaction with specific receptors or enzymes:
Data from biological evaluations indicate that such compounds exhibit significant activity against cancer cell lines, suggesting their role in therapeutic applications .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into stability and thermal behavior .
The primary applications of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine include:
The strategic fusion of indazole and piperazine scaffolds represents a cornerstone in designing kinase inhibitors with optimized physicochemical and pharmacological properties. Indazole derivatives inherently exhibit broad bioactivity, including antitumor effects, while the piperazine moiety significantly enhances water solubility and modulates acid-base equilibrium constants. This hybridization leverages the synergistic effects of both pharmacophores: the indazole core provides a rigid planar structure for target engagement, and the flexible piperazine linker improves pharmacokinetic profiles, particularly blood-brain barrier penetration and oral bioavailability. In the case of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine, the 4-methylpiperazine substituent at the indazole C-4 position was introduced to mimic successful drug architectures like pazopanib and linifanib. This design choice augments solubility via the piperazine’s protonation at physiological pH while preserving critical interactions with kinase hinge regions. Notably, replacing pyridine (as in sorafenib) with 3-amino-1H-indazole minimized toxicity and resistance issues associated with first-generation inhibitors [1] [6]. Hybrid compounds incorporating this dual pharmacophore demonstrate improved metabolic stability and tissue distribution, as evidenced by reduced hepatic clearance in preclinical models [4] [6].
Table 1: Impact of Hybrid Pharmacophores on Drug Properties
Hybrid Structure | Kinase Selectivity | Solubility (logS) | Cellular Activity (IC₅₀) |
---|---|---|---|
Indazole-pyrimidine (e.g., Linifanib) | VEGFR/PDGFR | -4.2 | 5–15 nM |
Indazole-piperazine (e.g., Target Compound) | Multi-kinase | -3.5 | 10–50 nM |
Unsubstituted indazole | Low selectivity | -5.1 | >100 nM |
Fragment-based virtual screening (FBVS) has been pivotal in identifying 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine as a high-affinity kinase binder. By decomposing known inhibitors like pazopanib into minimal pharmacophoric units, FBVS prioritizes fragments with inherent binding affinity and synthetic tractability. The 1H-indazole-3-amine core emerged as a privileged fragment due to its capacity for hydrogen bonding with kinase hinge regions—specifically, the amine nitrogen and adjacent carbonyl moieties form bidentate interactions with conserved residues like Glu211 and Ala213 in VEGFR-2. Computational libraries screened against FGFR1 and ROCK-II crystal structures (PDB: 4ZSA, 3EWH) revealed that appending 4-methylpiperazine to indazole’s C-4 position enhanced hydrophobic complementarity in solvent-exposed regions. This modification increased binding free energy (ΔG) by −2.3 kcal/mol compared to non-piperazine analogs. Subsequent optimization cycles focused on substituent effects at indazole C-5/C-6 positions, where electron-withdrawing groups (e.g., 4-F-phenyl) boosted potency by stabilizing aromatic stacking interactions [2] [4]. Machine learning models trained on kinase-inhibitor datasets further predicted the target compound’s polypharmacology, with high scores for FGFR1, ROCK-II, and VEGFR-2 inhibition—validated later in enzymatic assays [2] [4].
Table 2: Virtual Screening Outcomes for Indazole Derivatives
Fragment Pair | Docking Score (Glide, kcal/mol) | Kinase Affinity (Kd, nM) | Selectivity Index |
---|---|---|---|
1H-Indazol-3-amine + Piperazine | -9.8 | 34.5 | 12× (vs. CYP3A4) |
1H-Indazol-3-amine + Morpholine | -8.1 | 89.7 | 5× |
1H-Indazol-3-amine only | -6.9 | 210.0 | 2× |
The 1H-indazole-3-amine moiety serves as a critical hinge-binding motif in kinase inhibition, directly mediating ATP-competitive binding through conserved hydrogen bonds. Structural analyses reveal that the indazole N2 atom donates a hydrogen bond to kinase hinge residue backbone carbonyls (e.g., Glu562 in FGFR1), while the 3-amino group accepts a hydrogen bond from adjacent NH groups (e.g., Ala564 in FGFR1). This dual interaction anchors the inhibitor in a bioactive conformation, positioning the 4-(4-methylpiperazin-1-yl) extension toward solvent-accessible regions for additional interactions. Mutagenesis studies confirm that hinge residues are indispensable for compound efficacy: mutations at Glu562 reduce binding affinity by 15-fold. The electron-donating nature of the 3-amino group further stabilizes the adjacent indazole N1-H tautomer, enhancing dipole interactions with hydrophobic kinase pockets. In ROCK-II inhibitors like SR-1459 (IC₅₀ = 13 nM), analogous indazole-amine scaffolds achieve sub-100 nM potency by exploiting this hinge recognition mechanism. For 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine, crystallography confirms analogous binding modes in PI3Kγ and AKT1, with key interactions involving Met953 and Glu880 residues. The rigidity of the indazole ring minimizes entropic penalties upon binding, contributing to picomolar-level dissociation constants in optimized derivatives [1] [4] [6].
Computational approaches have systematically mapped how piperazine substitutions in 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine influence solubility, permeability, and target engagement. Free energy perturbation (FEP) simulations quantified the thermodynamic impact of N-methylation versus bulkier groups (e.g., N-acetyl or N-cyclopropyl). Methylation retained a favorable desolvation penalty (−1.8 kcal/mol) while increasing logD by 0.4 units, enhancing membrane permeability. QSPR models correlated topological polar surface area (TPSA) with solubility: the 4-methylpiperazine derivative’s TPSA of 62 Ų predicted 3-fold higher aqueous solubility than unsubstituted analogs (TPSA ≈ 40 Ų). Molecular dynamics simulations further revealed that protonation at piperazine N4 (pKa ≈ 8.1) promotes salt formation in acidic microenvironments (e.g., tumor tissues), augmenting local compound accumulation. To balance bioactivity and solubility, multi-objective optimization employed Pareto front analysis, identifying 4-methylpiperazine as optimal over 4-ethyl or 4-carboxamide variants. ADMET predictors (e.g., SwissADME) confirmed reduced P-glycoprotein efflux (efflux ratio = 2.1) and CYP3A4 inhibition (IC₅₀ > 10 μM) relative to non-methylated analogs, mitigating drug-drug interaction risks [2] [4] [8].
Table 3: Computed Properties of Piperazine Modifications
Piperazine Substituent | logP | Solubility (μM) | TPSA (Ų) | CYP3A4 Inhibition (IC₅₀, μM) |
---|---|---|---|---|
4-Methyl | 2.1 | 120 | 62 | >10 |
Unsubstituted | 1.8 | 180 | 49 | 3.5 |
4-Acetyl | 1.5 | 85 | 85 | 8.2 |
4-Cyclopropyl | 2.9 | 42 | 49 | 6.0 |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8